

# JPH203: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JPH203**

Cat. No.: **B1673089**

[Get Quote](#)

## Abstract

**JPH203**, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids, and its overexpression is a hallmark of numerous cancers, making it a prime therapeutic target.

**JPH203**'s ability to selectively block LAT1 disrupts amino acid homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **JPH203**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**JPH203** is a synthetic tyrosine analog. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **JPH203**

| Property              | Value                                                                                                  | Reference |
|-----------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name            | (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl] propanoic acid   | [1]       |
| Synonyms              | KYT-0353, Nanvuranlat                                                                                  | [2]       |
| CAS Number            | 1037592-40-7 (free base)                                                                               | [2][3]    |
| Molecular Formula     | C <sub>23</sub> H <sub>19</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>4</sub>                          | [1][2]    |
| Molecular Weight      | 472.3 g/mol                                                                                            | [1][2]    |
| Appearance            | White to off-white solid powder                                                                        | [4]       |
| Solubility            | Soluble in DMSO. Sparingly soluble in aqueous buffers.                                                 | [4][5][6] |
| Storage and Stability | Store at -20°C. Stable for at least 4 years as a solid. Aqueous solutions should be used within a day. | [7][8]    |
| SMILES                | <chem>C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C--INVALID-LINK--N)Cl)N</chem>                | [2]       |

## Mechanism of Action and Signaling Pathways

**JPH203** functions as a selective, competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is responsible for the transport of large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation. By blocking LAT1, **JPH203** induces amino acid starvation within cancer cells, triggering a cascade of downstream events.

The primary signaling pathways affected by **JPH203**-mediated LAT1 inhibition include:

- mTOR Signaling Pathway: Deprivation of essential amino acids, particularly leucine, leads to the downregulation of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11]
- Mitochondria-Dependent Apoptosis: **JPH203** treatment has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to the activation of caspase-9 and subsequently caspase-3.[2][3][12]
- Cell Cycle Arrest: Inhibition of LAT1 by **JPH203** can cause cell cycle arrest at the G0/G1 and G2/M phases, associated with altered expression of cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.[1][2][8]
- Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant prostate cancer, **JPH203** has been found to suppress the Wnt/β-catenin signaling pathway, potentially through the downregulation of CD24.[9][11]

[Click to download full resolution via product page](#)**JP203 Mechanism of Action and Downstream Signaling.**

## Experimental Data

### In Vitro Efficacy

**JPH203** has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentrations ( $IC_{50}$ ) for both L-leucine uptake and cell growth are presented below.

Table 2: In Vitro Activity of **JPH203** in Various Cancer Cell Lines

| Cell Line       | Cancer Type                   | Assay                          | IC <sub>50</sub> (µM)                 | Reference |
|-----------------|-------------------------------|--------------------------------|---------------------------------------|-----------|
| HT-29           | Colorectal Cancer             | <sup>14</sup> C-Leucine Uptake | 0.06                                  | [1]       |
| HT-29           | Colorectal Cancer             | Cell Growth                    | 4.1                                   | [1]       |
| LoVo            | Colorectal Cancer             | Cell Growth                    | 2.3 ± 0.3                             | [1]       |
| MKN45           | Gastric Cancer                | Cell Growth                    | 4.6 ± 1.0                             | [1]       |
| YD-38           | Oral Cancer                   | L-Leucine Uptake               | 0.79                                  | [2]       |
| YD-38           | Oral Cancer                   | Cell Growth                    | 69                                    | [1]       |
| Saos2           | Osteosarcoma                  | L-Leucine Uptake               | 1.31                                  | [3]       |
| FOB (Normal)    | Osteoblastic                  | L-Leucine Uptake               | 92.12                                 | [3]       |
| S2 (human LAT1) | -                             | <sup>14</sup> C-Leucine Uptake | 0.14                                  | [5]       |
| S2 (human LAT2) | -                             | <sup>14</sup> C-Leucine Uptake | >10                                   | [5]       |
| 8505c           | Thyroid Cancer                | <sup>3</sup> H-Leucine Uptake  | 0.069 ± 0.003                         | [13]      |
| SW1736          | Thyroid Cancer                | <sup>3</sup> H-Leucine Uptake  | 0.025 ± 0.002                         | [13]      |
| MDA-MB-231      | Triple-Negative Breast Cancer | Cell Proliferation             | Lower than Her-2 and luminal subtypes | [14]      |
| HCC1937         | Triple-Negative Breast Cancer | Cell Proliferation             | Lower than Her-2 and luminal subtypes | [14]      |

## In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of **JPH203**.

Table 3: In Vivo Activity of **JPH203**

| Cancer Type                          | Model                             | Dosage and Administration      | Outcome                                                            | Reference |
|--------------------------------------|-----------------------------------|--------------------------------|--------------------------------------------------------------------|-----------|
| Cholangiocarcinoma                   | Nude mice with KKU-213 xenografts | 12.5 and 25 mg/kg, i.v., daily | Significant dose-dependent tumor growth inhibition.                | [1]       |
| Colorectal Cancer                    | Nude mice with HT-29 xenografts   | Intravenously administered     | Significant growth inhibition of tumors.                           | [15]      |
| Castration-Resistant Prostate Cancer | Nude mice with C4-2 xenografts    | 25 mg/kg, i.v., daily          | Inhibited proliferation of C4-2 cells in a castration environment. | [9]       |
| Triple-Negative Breast Cancer        | 4T1-BALB/c tumor-bearing mice     | 12.5 mg/kg, intraperitoneally  | Significantly inhibited tumor growth.                              | [14]      |

## Experimental Protocols

### General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for in vitro evaluation of **JPH203**.



[Click to download full resolution via product page](#)

General workflow for in vitro studies of **JPH203**.

## Leucine Uptake Assay

This protocol is a composite based on methodologies described in the cited literature.[\[3\]](#)[\[13\]](#)  
[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Cell Seeding: Plate cells (e.g., HT-29, Saos2) in 24-well plates and culture until they reach approximately 80-90% confluence.
- Wash and Starve: Wash the cells three times with pre-warmed Na<sup>+</sup>-free Hank's balanced salt solution (HBSS). Incubate the cells in the same buffer at 37°C for 7-15 minutes to deplete intracellular amino acids.
- Inhibition: For co-incubation assays, add a solution containing radiolabeled leucine (e.g., 1 μM [<sup>14</sup>C]L-leucine or 30 μM L-[<sup>3</sup>H]leucine) and varying concentrations of **JPH203** (e.g., 0-100

$\mu\text{M}$ ) to the cells. For pre-incubation assays, treat cells with **JPH203** for a specified time (e.g., 30-120 minutes) before adding the radiolabeled leucine.

- **Uptake:** Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C to allow for leucine uptake.
- **Termination and Wash:** Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
- **Lysis and Measurement:** Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- **Data Analysis:** Express the results as a percentage of the control (no **JPH203**) and calculate the IC<sub>50</sub> value.

## Cell Viability (MTT) Assay

This protocol is based on methodologies described in the cited literature.[\[3\]](#)

- **Cell Seeding:** Seed cells (e.g., Saos2) at a density of 5x10<sup>3</sup> cells/well in 24-well plates.
- **Treatment:** After 24 hours, treat the cells with various concentrations of **JPH203** for different incubation times (e.g., 1-4 days).
- **MTT Addition:** Add MTT solution to each well and incubate for a period that allows for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the control (vehicle-treated) cells.

## Western Blot Analysis

This protocol is a generalized procedure based on descriptions in the literature.[\[3\]](#)

- **Cell Treatment and Lysis:** Treat cells with the desired concentration of **JPH203** for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR) overnight at 4°C.
- Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

## Clinical Development

**JPH203** has undergone phase I clinical trials for advanced solid tumors. The recommended phase II dose was established, and the drug was found to be well-tolerated, showing promising results, particularly against biliary tract cancer.[\[1\]](#)[\[19\]](#)

## Conclusion

**JPH203** is a promising anti-cancer agent that selectively targets LAT1, a transporter highly expressed in many tumor types. Its mechanism of action, involving the induction of amino acid starvation, leads to the inhibition of critical cell signaling pathways, resulting in reduced proliferation and apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of **JPH203** and highlight LAT1 as a valuable target in

oncology drug development. Further research and clinical investigation are warranted to fully elucidate its efficacy across various cancer types and in combination with other therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. JPH203 | CAS:1037592-40-7 | フナコシ [funakoshi.co.jp]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells [kjpp.net]
- 13. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 14. Targeting LAT1 with JPH203 to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [JPH203: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673089#jph203-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)